Sarcosine amide, N2-tosyl-N-ethyl-

Description

Significance of N-Tosyl-N-Methylglycinamide Scaffolds in Synthetic Chemistry

The N-tosyl-N-methylglycinamide scaffold, the core of the title compound, is significant for several reasons. The tosyl group acts as an effective protecting group for the secondary amine of sarcosine (B1681465), preventing unwanted side reactions. More importantly, it functions as a powerful electron-withdrawing group, which can activate adjacent bonds for various chemical transformations. This activation is crucial in modern synthetic strategies that aim for high efficiency and selectivity. The presence of the N-methyl group in the sarcosine backbone also introduces a degree of steric hindrance and conformational rigidity, which can be exploited in stereoselective synthesis.

The utility of such scaffolds is evident in their application as synthons for the preparation of a diverse array of organic molecules. The amide functionality provides a handle for further modifications, while the tosylated nitrogen can participate in or direct a variety of chemical reactions. The interplay between the electronic effects of the tosyl group and the inherent properties of the sarcosine amide framework makes these scaffolds valuable tools for organic chemists.

Overview of Sarcosine Amide Derivatives in Chemical Research

Sarcosine, or N-methylglycine, is a naturally occurring amino acid derivative. wikipedia.org Its amide derivatives have been explored in various areas of chemical research, from medicinal chemistry to materials science. Sarcosine amide hydrochloride, for instance, is recognized as a versatile compound in pharmaceutical and biochemical research, serving as a building block for cognitive enhancers and neuroprotective agents. chemimpex.com The inherent biocompatibility of the sarcosine unit makes its derivatives attractive for the development of new therapeutic agents and biomaterials.

The synthesis of sarcosine amide derivatives is often straightforward, typically involving the coupling of an activated sarcosine species with an appropriate amine. sphinxsai.com This accessibility has contributed to their widespread use as intermediates and final products in numerous research endeavors. The modification of the amide nitrogen or the sarcosine nitrogen allows for the fine-tuning of the molecule's properties, leading to a broad spectrum of potential applications.

Scope and Research Landscape of N2-Alkylated N-Tosylated Sarcosine Amides

The specific focus of this article, "Sarcosine amide, N2-tosyl-N-ethyl-," falls within the sub-class of N2-alkylated N-tosylated sarcosine amides. The introduction of an ethyl group at the N2 position further modulates the steric and electronic properties of the molecule. Research in this area is often directed towards understanding how these modifications influence the compound's reactivity and conformational preferences.

The research landscape for such compounds is primarily situated within the development of new synthetic methodologies. For example, N-alkylation of amides can lead to significant distortion of the amide bond, making it more susceptible to cleavage and subsequent functionalization. researchgate.net This activation of an otherwise stable bond opens up new avenues for the synthesis of complex nitrogen-containing heterocycles.

The tosyl group in these derivatives can also play a role in directing metal-catalyzed cross-coupling reactions or acting as a leaving group in nucleophilic substitution reactions. The combination of N-alkylation and N-tosylation on the sarcosine amide scaffold provides a rich platform for exploring novel chemical transformations and constructing intricate molecular architectures.

Interactive Data Table: Properties of Sarcosine and Related Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Sarcosine | C₃H₇NO₂ | 89.09 | Naturally occurring amino acid derivative. wikipedia.org |

| Sarcosine Amide Hydrochloride | C₃H₈N₂O·HCl | 124.57 | Used in neuroscience and pharmaceutical development. chemimpex.com |

| N-Tosyl-N-Methylglycine | C₁₀H₁₃NO₄S | 243.28 | A common intermediate in organic synthesis. |

| Sarcosine amide, N2-tosyl-N-ethyl- | C₁₂H₁₈N₂O₃S | 286.35 | The subject of this article. |

Interactive Data Table: Synthetic Overview of Amide Derivatives

| Reaction Type | Description | Key Reagents |

| Amide Bond Formation | Coupling of a carboxylic acid and an amine. | Carbodiimides (e.g., DCC, EDC), HATU. |

| N-Tosylation | Introduction of a tosyl group onto a nitrogen atom. | Tosyl chloride (TsCl) in the presence of a base. |

| N-Alkylation | Introduction of an alkyl group onto a nitrogen atom. | Alkyl halides, sulfates, or other alkylating agents. |

| Beckmann Rearrangement | Conversion of a ketoxime to an amide. | Acid catalysts, TsONHBoc. rsc.org |

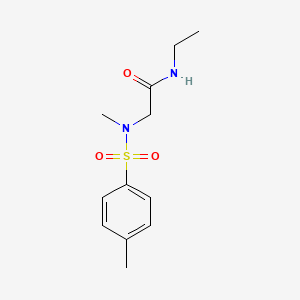

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-4-13-12(15)9-14(3)18(16,17)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGRBUYCMHIUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Methodologies

Spectroscopy is the primary tool for elucidating the structure of a molecule in both solution and solid states. Each method provides a different piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si, ¹⁹F)

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: Would be used to identify all unique proton environments in the molecule. Key signals would include the ethyl group protons (a quartet and a triplet), the N-methyl and methylene (B1212753) protons of the sarcosine (B1681465) backbone, and the aromatic and methyl protons of the tosyl group. The chemical shifts and coupling constants would confirm the connectivity of these fragments.

¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environment. Expected signals would include those for the amide carbonyl, the aliphatic carbons of the ethyl and sarcosine moieties, and the aromatic and methyl carbons of the tosyl group.

²⁹Si and ¹⁹F NMR: These techniques would only be applicable if the molecule contained silicon or fluorine atoms. For the specified compound, these spectra would not be relevant.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation by molecular vibrations. For Sarcosine amide, N2-tosyl-N-ethyl-, key absorption bands would be expected for:

The C=O (amide carbonyl) stretch, typically a strong band around 1630-1680 cm⁻¹.

The S=O stretches of the sulfonyl group, appearing as two strong bands in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹.

C-N and C-H bond vibrations, which would contribute to the fingerprint region of the spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through analysis of its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) would confirm the compound's elemental formula. Key fragments would likely arise from the cleavage of the amide bond and the tosyl group.

X-ray Diffraction Studies for Solid-State Structural Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural information.

Elucidation of Molecular Geometry and Crystal Packing

This technique would precisely determine the bond lengths, bond angles, and torsion angles of the molecule in the solid state. It would also reveal how the individual molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or van der Waals forces that dictate the solid-state conformation.

Conformational Preferences and Flexibility in Solution and Solid State

Amide bonds, like the one in Sarcosine amide, N2-tosyl-N-ethyl-, can exhibit restricted rotation, leading to the possibility of different conformations (rotamers). Variable-temperature NMR studies could provide insight into the energy barriers for rotation around the C-N bonds in solution. Comparing the solution-state NMR data with the solid-state X-ray diffraction data would reveal whether the molecule adopts a similar conformation in both phases or if its structure is significantly influenced by its environment.

Analysis of Torsion Angles and Preferred Conformations

The conformation of N-substituted sarcosine amides is largely determined by the rotation around the amide bond and the bonds connecting the substituents to the nitrogen atom. While specific crystallographic or detailed solution-state NMR data for Sarcosine amide, N2-tosyl-N-ethyl- is not extensively documented in the reviewed literature, analysis of closely related N-acyl and N-sulfonyl sarcosine and proline derivatives provides valuable insights into its likely conformational preferences.

For related N-organosulfonyl derivatives of amino acids, specific torsion angles have been determined through X-ray crystallography. For instance, in a study of N-mesyl and N-tosyl derivatives of (S)-proline, the conformation relative to the sulfonamide bond was characterized. rsc.orgrsc.org In two crystallographically independent molecules of a related N-mesylproline derivative, the C8–N2–S1–C12 torsion angles were found to be 95.3(2)° and 88.8(2)°, indicating a syn-conformation. rsc.orgrsc.org Another related structure exhibited a torsion angle of 94.7(5)°. rsc.orgrsc.org These values from analogous compounds suggest that the orientation of the tosyl group relative to the sarcosine backbone in Sarcosine amide, N2-tosyl-N-ethyl- is also likely to adopt a specific, sterically favored conformation.

The study of keteniminium salts derived from N-tosyl sarcosine amide has also suggested the existence of preferred diastereoisomeric conformations, which influences their reactivity in cycloaddition reactions. iupac.orgresearchgate.net This implies that the tosyl group and the substituents on the amide nitrogen create a chiral environment that favors specific spatial arrangements.

Table 1: Torsion Angles in Related N-Organosulfonyl Amino Acid Derivatives

| Compound/Fragment | Torsion Angle | Value (°) | Conformation | Reference |

| N-Mesylproline derivative (Molecule 1) | C8–N2–S1–C12 | 95.3(2) | syn | rsc.orgrsc.org |

| N-Mesylproline derivative (Molecule 2) | C20–N4–S2–C24 | 88.8(2) | syn | rsc.orgrsc.org |

| N-Mesylproline derivative (analogue) | C8–N2–S1–C12 | 94.7(5) | syn | rsc.orgrsc.org |

Note: The data presented is for related N-sulfonyl proline derivatives and serves as an estimation for the potential conformation of Sarcosine amide, N2-tosyl-N-ethyl-.

Impact of Substituents on Conformational Stability

The substituents on the nitrogen atoms of the sarcosine amide backbone play a crucial role in determining the molecule's conformational stability. The N-tosyl and N-ethyl groups in Sarcosine amide, N2-tosyl-N-ethyl- are expected to have a significant steric and electronic influence.

The bulky tosyl (p-toluenesulfonyl) group introduces considerable steric hindrance, which can restrict rotation around the N-C and N-S bonds. This restriction can lead to a more defined and stable conformation compared to a less substituted amide. In studies of chiral amides for asymmetric synthesis, the substituents on the nitrogen were found to be critical for controlling the facial selectivity of reactions, underscoring their role in establishing a stable, predictable conformation. iupac.orgresearchgate.net

Furthermore, the electronic properties of the tosyl group, an electron-withdrawing group, can affect the electronic distribution around the amide bond. This can influence the bond's rotational barrier and the preference for a particular isomer.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and potential energy surfaces of molecules.

For instance, in studies of similar molecules, the bond lengths and angles around the sulfonamide and amide moieties are of particular interest. The N-S bond in the tosyl group and the C-N bonds within the sarcosine (B1681465) backbone are crucial determinants of the molecule's conformational preferences. The distribution of Mulliken charges and spin densities can also be calculated, providing insights into the reactive sites of the molecule. nrel.gov

Table 1: Representative Calculated Bond Parameters for a Model N-Tosyl Amino Acid Amide System

| Parameter | Bond | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (Amide) | ~1.35 Å |

| Bond Length | N-S (Sulfonamide) | ~1.65 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-S | ~118° |

| Dihedral Angle | Cα-N-S-C (Tosyl) | Varies with conformation |

Note: The values in this table are illustrative and based on general findings for N-tosylated amino acids. Actual values for N2-tosyl-N-ethyl-sarcosine amide would require specific calculations.

The energetics of different conformers, particularly those arising from rotation around the N-S and C-N bonds, can be evaluated to predict the most stable structures in the gas phase and in solution. nih.gov

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. For reactions involving N2-tosyl-N-ethyl-sarcosine amide, such as nucleophilic substitution or deprotonation, quantum chemical calculations can elucidate the step-by-step mechanism.

Studies on related systems, like the aminometalation of styrenes using metal amides, have employed quantum chemical calculations to understand the reaction mechanism and the role of different metal counterions. d-nb.info These calculations can predict activation barriers and reaction thermodynamics, providing a rationale for experimentally observed outcomes. d-nb.info For instance, in a hypothetical reaction, the energy profile for the approach of a nucleophile to the carbonyl carbon of the amide or the sulfonyl sulfur of the tosyl group could be calculated to determine the most likely site of attack.

The formation of amides and thioamides in the gas phase has also been investigated using computational methods to determine the potential energy surfaces and reaction kinetics. frontiersin.org These studies highlight the ability of computational chemistry to predict the feasibility of reaction pathways. frontiersin.org

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations often model molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in an explicit solvent environment.

MD simulations can track the movements of a solute molecule and the surrounding solvent molecules over time, offering insights into conformational changes, intermolecular interactions, and solvent structuring. For N2-tosyl-N-ethyl-sarcosine amide in a solvent like water or chloroform (B151607), MD simulations could reveal the preferred solvation shells and the dynamics of hydrogen bonding between the amide and solvent molecules.

Research on N-substituted amides has used variable temperature NMR and ab initio calculations to study the cis/trans conformational equilibrium and the significant influence of the solvent on the enthalpy and entropy of this process. nih.gov For example, the equilibrium between different conformers of N2-tosyl-N-ethyl-sarcosine amide would likely be solvent-dependent, and MD simulations could quantify these effects. Studies on amino acid ionic liquids near a graphene electrode have also utilized MD simulations to understand the nanoscopic structure and dynamics at interfaces. rsc.org

In Silico Modeling of Stereoselectivity

Many chemical reactions can produce multiple stereoisomers. In silico modeling can be a powerful tool for predicting and understanding the stereochemical outcome of a reaction.

For reactions involving the creation of a new chiral center in the presence of a chiral catalyst or a pre-existing chiral center in the substrate, computational models can predict which stereoisomer will be formed in excess. While N2-tosyl-N-ethyl-sarcosine amide itself is not chiral, if it were to participate in a reaction that introduces a chiral center, or if a chiral variant were used, computational methods could be employed to predict the stereoselectivity.

For example, in the context of enantioselective synthesis, computational and regression modeling have been used to understand how a catalyst achieves enantioinduction by preferentially stabilizing the transition state leading to the major enantiomer. harvard.edu These models often rely on a detailed understanding of the non-covalent interactions between the substrate and the catalyst. harvard.edu The principles of dynamic kinetic resolution of amino acid amides, where an enzyme selectively reacts with one enantiomer while a racemase interconverts the enantiomers, can also be modeled to understand and optimize the production of a single enantiomer. nih.gov

Exploration of Diastereoisomeric Intermediate Energy Landscapes

Theoretical explorations in related systems, such as other N-sulfonylated amino amides, often focus on calculating the relative energies of various transition states and intermediates to predict or rationalize the diastereomeric outcome of a reaction. acs.orgacs.orgacs.orgnih.gov These studies typically involve:

Conformational Analysis: Identifying the most stable ground-state conformations of the reactants and diastereoisomeric intermediates.

Transition State Searching: Locating the transition state structures that connect the reactants to the intermediates and the intermediates to the products.

Energy Calculations: Computing the single-point energies, including zero-point vibrational energies and thermal corrections, to determine the relative free energies of all stationary points on the potential energy surface.

For a hypothetical reaction involving the creation of a new stereocenter in "Sarcosine amide, N2-tosyl-N-ethyl-", a computational study would aim to elucidate the energy differences between the pathways leading to the different diastereomers. The diastereomeric ratio is often governed by the difference in the free energy of the diastereomeric transition states, as described by the Curtin-Hammett principle.

Although specific data for "Sarcosine amide, N2-tosyl-N-ethyl-" is unavailable, research on analogous N-acylated and N-sulfonylated amides has shown that the nature of the N-substituent (like the tosyl group) can significantly influence the geometry and stability of enolates or other reactive intermediates, thereby controlling stereoselectivity. acs.orgresearchgate.net For instance, DFT calculations on the amination of chiral amides have been used to rationalize high diastereoselectivity by identifying the key stabilizing or destabilizing non-covalent interactions in the transition states. acs.orgnih.gov

Without specific studies on "Sarcosine amide, N2-tosyl-N-ethyl-", any detailed discussion or data table concerning its diastereoisomeric intermediate energy landscape would be speculative. Future computational research would be necessary to provide quantitative insights into the stereochemical behavior of this compound.

Applications in Synthetic Organic Chemistry and Materials Science

Role as Chiral Auxiliaries and Ligands in Asymmetric Transformations

N-acyl derivatives of chiral auxiliaries are instrumental in the asymmetric synthesis of enantiomerically pure aldehydes and ketones. rsc.org These auxiliaries guide the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. While the direct application of "Sarcosine amide, N2-tosyl-N-ethyl-" as a chiral auxiliary is not extensively documented in the provided results, the foundational principles are well-established for related structures like N-tosyl sarcosinamide derivatives. researchgate.net

The strategy often involves a [2+2] cycloaddition of an olefin to a keteniminium salt derived from an N-tosyl sarcosinamide. researchgate.net The chirality in the auxiliary, often derived from C2-symmetric pyrrolidines, directs the approach of the reactants, although the distance of the chiral centers from the reacting sites can sometimes lead to poor enantiomeric excesses. researchgate.net The ferrocene (B1249389) moiety has also been explored for creating chiral, redox-active ligands, which can theoretically act as chiral auxiliaries in organic transformations. dcu.ie The synthesis of novel N-ferrocenoyl mono and dipeptide derivatives highlights the ongoing interest in developing new ligands for metal-catalyzed reactions, including those for asymmetric induction. dcu.ieresearchgate.net

Building Blocks and Synthons for Complex Molecular Synthesis

N-tosyl-N-alkyl amino acid amides are crucial intermediates in the synthesis of N-alkyl amino acids, which are important components of peptidomimetics. monash.eduuminho.pt Peptidomimetics are molecules designed to mimic natural peptides but often exhibit improved properties like enhanced stability against enzymatic degradation. uminho.ptnih.gov The N-alkylation of amino acids, including the introduction of an ethyl group onto the nitrogen of sarcosine (B1681465) (N-methylglycine), is a key strategy for creating these modified residues. uminho.ptnih.gov

The tosyl group serves as an effective protecting group for the nitrogen atom of the amino acid. Its electron-withdrawing nature increases the acidity of the N-H proton, allowing for deprotonation under basic conditions followed by alkylation. monash.edu Fischer and Lipschitz described a method for preparing N-tosyl α-amino acids and subsequently alkylating them using a base and an alkylating agent like methyl iodide. monash.edu This foundational work has been adapted for synthesizing various N-alkyl amino acid derivatives. monash.edu The incorporation of these unnatural amino acids into peptides is a common method for generating peptidomimetics with potentially improved therapeutic properties. nih.gov Sarcosine itself is frequently used in scans to identify residues in a peptide sequence that can be replaced by peptoid monomers (N-substituted glycines), which are highly resistant to proteolysis. nih.gov

| Precursor/Intermediate | Application | Relevant Findings |

| N-Tosyl α-amino acids | Synthesis of N-alkyl amino acids | Base-mediated alkylation is a key step. monash.edu |

| Sarcosine (N-methylglycine) | Peptidomimetic design | Used in scans to identify sites for peptoid substitution, enhancing proteolytic stability. nih.gov |

| N-alkyl amino acids | Building blocks for peptidomimetics | Incorporation can improve biological stability and activity. uminho.ptnih.gov |

Sarcosine and its derivatives are valuable synthons for the construction of nitrogen-containing heterocycles, including spiro-heterocycles. nih.govresearchgate.netrsc.org Spirocyclic compounds, which feature two rings sharing a single atom, are prevalent in many biologically active molecules. nih.govrsc.orgnih.gov

One common strategy involves the 1,3-dipolar cycloaddition reaction of an azomethine ylide generated in situ from the condensation of an α-amino acid, such as sarcosine, with a carbonyl compound. rsc.org For example, the reaction of acenaphthenequinone (B41937) with sarcosine generates an azomethine ylide that undergoes cycloaddition to afford spiropyrrolidine derivatives regio- and stereoselectively. rsc.org Similarly, sarcosine has been used in reactions with (dihydro)naphthalene-2-carbaldehydes to synthesize (dihydro)naphthaleno-fused azepines via a 1,7-electrocyclisation of the intermediate azomethine ylide. scispace.com While these examples primarily use sarcosine, the N-tosyl-N-ethyl amide derivative represents a functionalized precursor that could be employed in similar synthetic strategies to introduce additional diversity into the final heterocyclic structure. The construction of spiro-β-lactams from dienamides has also been reported, showcasing the diverse synthetic routes to these complex structures. nih.govrsc.org

Organocatalytic Systems

Amino amides and their derivatives, particularly those derived from chiral amino acids, have emerged as a significant class of organocatalysts for asymmetric reactions. openrepository.commdpi.commdpi.com These catalysts often operate through the formation of hydrogen bonds to activate and orient substrates. openrepository.commdpi.com

N-sulfonamide amino amides, structurally related to N-tosyl sarcosine amides, have been successfully employed as chiral catalysts. mdpi.com For instance, C2-symmetric amino amide organocatalysts have been tested in the enantioselective Strecker reaction, yielding α-amino nitriles with high yield and excellent chiral induction. mdpi.com The sulfonamide group in these catalysts plays a crucial role, with its acidic proton participating in the activation of the substrate. mdpi.com Similarly, N-alkylated C2-symmetric amino acid amide derivatives have been shown to catalyze the Michael addition of 2-hydroxy-1,4-napthoquinone to β-nitrostyrene. openrepository.com Although the direct use of "Sarcosine amide, N2-tosyl-N-ethyl-" as a catalyst is not explicitly detailed, the principles underlying sarcosinamide-based organocatalysis suggest its potential in this field. The combination of the amide, the sulfonamide, and the chiral backbone in related molecules provides a framework for designing new and efficient organocatalytic systems. mdpi.comnih.gov

Monomers and Initiators for Polymer Synthesis

Sarcosine derivatives are important monomers for the synthesis of polypeptoids, such as polysarcosine (PSar). researchgate.netresearchgate.net Polypeptoids are a class of polymers that are structurally similar to polypeptides but have their side chains attached to the backbone nitrogen atom rather than the α-carbon. nih.gov This structural modification imparts properties like high resistance to proteolysis. nih.gov

Preparation of Polypeptoid Scaffolds (e.g., Polysarcosine)

Polysarcosine (pSar) is a non-ionic, water-soluble polypeptoid that has garnered significant attention as a promising alternative to poly(ethylene glycol) (PEG) in biomedical applications due to its biocompatibility, low cytotoxicity, and non-immunogenicity. pku.edu.cnnih.gov The primary method for synthesizing polysarcosine is the ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA) or its more moisture- and heat-stable analog, sarcosine N-thiocarboxyanhydride (Sar-NTA). pku.edu.cnnih.gov

The polymerization is typically initiated by primary amines, which allows for the creation of well-defined polymer chains with controlled molecular weights and low polydispersity. mdpi.com While N-tosyl-protected amino acids are common in organic synthesis to allow for selective reactions, their direct use in the ROP of NCAs is not the standard approach for producing simple polysarcosine. monash.edu However, the principles of N-protection are crucial for creating more complex or functionalized polypeptoid structures.

The general mechanism for the ROP of Sar-NCA initiated by a primary amine proceeds via the "normal amine mechanism," where the amine attacks the carbonyl group of the NCA, leading to the opening of the ring and the formation of a carbamate, which then decarboxylates to regenerate a terminal amine for subsequent monomer addition. mdpi.com The use of N-protected derivatives in related polymer systems suggests that a tosyl group could be employed to modulate reactivity or to be retained for post-polymerization modification.

Recent advancements in the synthesis of polysarcosine have focused on achieving high molecular weight polymers with narrow molecular weight distributions. For instance, the use of carboxylic acid catalysts has been shown to significantly accelerate the ROP of Sar-NCA, enabling the synthesis of ultrahigh molecular weight polysarcosine (up to 586 kDa) with exceptionally narrow dispersity (Đ < 1.05). pku.edu.cn

| Monomer | Polymerization Method | Initiator/Catalyst | Key Findings |

| Sarcosine N-carboxyanhydride (Sar-NCA) | Ring-Opening Polymerization (ROP) | Primary amines | Controlled synthesis of polysarcosine. mdpi.com |

| Sarcosine N-thiocarboxyanhydride (Sar-NTA) | Ring-Opening Polymerization (ROP) | Primary amines (e.g., PEG-NH2) | More stable monomer, allows for synthesis of block copolymers like PEG-b-pSar. nih.gov |

| Sarcosine N-carboxyanhydride (Sar-NCA) | Carboxylic acid-catalyzed ROP | Primary amine / Carboxylic acid | Accelerated polymerization rate, synthesis of ultrahigh molecular weight pSar with narrow dispersity. pku.edu.cn |

| N-phenoxycarbonyl-N-methylglycine | In situ transformation to NCA | Primary amine / Tertiary amine base | Use of an air and moisture stable precursor for pSar synthesis. rsc.org |

Post-Polymerization Functionalization Strategies

Post-polymerization modification (PPM) is a powerful strategy to introduce a wide range of functionalities into a polymer backbone, thereby tailoring its properties for specific applications without needing to synthesize a unique monomer for each desired function. chemrxiv.org While specific PPM of a "poly(N-tosyl-N-ethyl-sarcosine)" is not detailed in the literature, we can infer potential strategies based on the functional groups present and established chemical transformations on other polymers.

A hypothetical polysarcosine scaffold containing N-tosyl groups would be a prime candidate for functionalization. The tosyl group, while a good protecting group, can be removed under certain conditions to reveal a secondary amine on the polymer backbone. This amine could then be subjected to various modification reactions.

One potential functionalization is N-alkylation. The introduction of an ethyl group onto a tosylated nitrogen of a polysarcosine chain could be envisioned. Methods for the N-alkylation of N-tosyl sulfonamides are well-established in small molecule chemistry and often involve the use of a base and an alkylating agent. monash.edu Applying this to a polymer would require careful optimization of reaction conditions to ensure high efficiency and minimize side reactions.

Alternatively, if a polysarcosine chain were to be synthesized, strategies could be developed to introduce both a tosyl and an ethyl group. For example, a polysarcosine chain could first be tosylated, followed by ethylation. However, controlling the degree of functionalization along the polymer chain would be a significant synthetic challenge.

More broadly, post-polymerization functionalization of polypeptoids can be achieved through various "click" chemistry reactions, such as the thiol-ene and alkyne-azide cycloadditions. rsc.org This would require the initial synthesis of a polysarcosine derivative containing pendant alkene or alkyne groups. These reactive handles could then be used to attach a wide array of molecules, including those containing ethyl groups.

| Polymer Backbone | Functionalization Strategy | Reagents | Potential Outcome |

| Poly(N-tosyl-sarcosine) (hypothetical) | N-de-tosylation followed by N-ethylation | 1. Reductive or acidic cleavage of tosyl group; 2. Ethyl halide and base | Poly(N-ethyl-sarcosine) |

| Polysarcosine | N-tosylation followed by N-ethylation | 1. Tosyl chloride; 2. Ethyl halide and base | Partially or fully functionalized poly(N-tosyl-N-ethyl-sarcosine) |

| Polysarcosine with pendant alkenes | Thiol-ene "click" reaction | Ethyl-thiol | Polysarcosine with pendant ethyl thioether groups |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Strategies for N2-Tosyl-N-Ethyl-Sarcosine Amide

Future synthetic efforts will likely concentrate on overcoming the limitations of traditional batch-wise synthesis, which often involves significant waste and hazardous materials. The development of novel strategies is crucial for producing N2-tosyl-N-ethyl-sarcosine amide in a more efficient and environmentally responsible manner.

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce the environmental impact of chemical processes. For the synthesis of N2-tosyl-N-ethyl-sarcosine amide, a key area of future research will be the replacement of conventional hazardous solvents, such as dimethylformamide (DMF), with greener alternatives. biotage.com Studies have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are substantially less toxic and can be effective in peptide synthesis. biotage.com Water, being the most environmentally benign solvent, also presents a significant opportunity, although challenges related to the solubility of protected amino acid derivatives need to be addressed. acs.orgadvancedchemtech.com

Research will also focus on improving the atom economy of the synthesis, as traditional methods like solid-phase peptide synthesis (SPPS) often use an excess of reagents. nih.gov This leads to considerable waste, with estimates suggesting that 80-90% of waste in peptide synthesis comes from washes and purifications. advancedchemtech.com Future strategies may involve the development of new catalytic methods that minimize the use of protecting groups and coupling reagents, thereby reducing waste generation. nih.gov

| Parameter | Traditional Solvents (e.g., DMF, NMP) | Potential Green Solvents |

|---|---|---|

| Environmental Impact | Hazardous, high environmental footprint | Lower toxicity, biodegradable options |

| Safety Profile | Considered hazardous with recommended extra precautions | Substantially less toxic, improved laboratory safety biotage.com |

| Examples | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Water, Propylene Carbonate, 2-MeTHF, Cyclopentyl methyl ether (CPME) biotage.comacs.org |

| Research Focus | Established protocols | Optimization of solubility and reaction conditions biotage.comacs.org |

Continuous flow chemistry is emerging as a powerful technology for the synthesis of amides and peptides, offering significant advantages over traditional batch processing. nih.govrsc.org This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. digitellinc.com For the synthesis of N2-tosyl-N-ethyl-sarcosine amide, flow chemistry could enable a more streamlined and automated process, minimizing manual intervention and improving reproducibility. rsc.org

A key trend is the development of "telescoped" processes, where multiple synthetic steps are performed sequentially in a continuous flow system without the need to isolate intermediates. nih.gov This not only enhances efficiency but also reduces waste and the potential for exposure to hazardous materials. nih.gov Research into the application of flow chemistry for N2-tosyl-N-ethyl-sarcosine amide would likely involve the design of specific reactor setups and the optimization of reaction conditions to maximize throughput and product quality. digitellinc.comacs.org Some studies have demonstrated the synthesis of amides with yields of 80-90% within minutes at room temperature using solvent-free continuous flow methods. digitellinc.com

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Limited control over mixing and temperature gradients | Precise control over reaction conditions (temperature, pressure, time) digitellinc.com |

| Scalability | Challenging, often requires re-optimization | Easier scale-up by running the system for longer periods rsc.org |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to smaller reaction volumes at any given time |

| Efficiency | Can be time-consuming with intermediate isolation steps | Higher throughput, potential for telescoped reactions, reduced waste nih.gov |

Exploration of New Reaction Manifolds and Catalytic Cycles

Moving beyond established synthetic routes, future research will undoubtedly explore novel reaction manifolds and catalytic cycles to construct the N2-tosyl-N-ethyl-sarcosine amide framework. This involves investigating new types of catalysts and reaction pathways that could offer milder conditions, higher selectivity, or access to new chemical space. For instance, rhodium-catalyzed protocols have been shown to be effective for the functionalization of related N-tosyl acrylamides, suggesting that transition metal catalysis could open new avenues for derivatization. acs.org

Furthermore, photochemical methods are gaining traction in organic synthesis. acs.org Light-induced reactions, such as the cobalt-catalyzed synthesis of amides from alkenes and amines, present an innovative approach that could be adapted. acs.org The elucidation of such catalytic cycles, including the identification of active catalytic species and reaction intermediates, will be a critical area of study. acs.org The development of one-pot procedures for the direct transformation of precursor molecules, such as 2-amino alcohols to N-tosyl aziridines, showcases the drive towards more efficient and streamlined synthetic processes that could be applied in this context. nih.gov

Advanced Computational Tools for Mechanism Elucidation and Compound Design

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. amacad.org For N2-tosyl-N-ethyl-sarcosine amide, density functional theory (DFT) calculations can provide deep insights into the reaction mechanisms of its synthesis. researchgate.net These computational studies can elucidate the energetics of different reaction pathways, identify transition states, and explain the origins of selectivity. researchgate.net By modeling the reaction at a molecular level, researchers can rationally design improved synthetic routes and optimize reaction conditions without extensive trial-and-error experimentation. researchgate.net

| Application Area | Description | Potential Impact on N2-Tosyl-N-Ethyl-Sarcosine Amide Synthesis |

|---|---|---|

| Retrosynthetic Analysis | AI algorithms deconstruct a target molecule into simpler, available starting materials. mindmapai.app | Discovery of novel and more efficient synthetic routes. |

| Forward Synthesis Prediction | ML models forecast the products and yields of a given set of reactants and conditions. mindmapai.app | Reduced number of failed experiments; accelerated reaction screening. |

| Reaction Optimization | AI systems automatically fine-tune reaction parameters (e.g., temperature, concentration) to maximize yield. mindmapai.app | Faster development of robust and high-yielding synthetic protocols. |

| Automated Synthesis | Integration of AI planning with robotic platforms to execute syntheses with minimal human oversight. pharmafeatures.com | High-throughput synthesis and optimization; rapid exploration of reaction space. |

Q & A

Q. What are the established synthetic methodologies for preparing N2-tosyl-N-ethyl-sarcosine amide?

The synthesis typically involves sequential functionalization of the sarcosine backbone. A common approach includes:

- Step 1 : Ethylation of the sarcosine amide nitrogen using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Tosylation of the secondary amine using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine to prevent side reactions.

- Step 3 : Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and characterization by NMR and mass spectrometry (MS) . Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization or iodine staining .

Q. Which analytical techniques are most effective for characterizing N2-tosyl-N-ethyl-sarcosine amide?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethyl and tosyl groups) and assess purity.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation and isotopic pattern analysis.

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., sulfonamide S=O stretches near 1350–1150 cm⁻¹).

- Melting Point Analysis : To verify crystallinity and compare with literature values (if available) .

Q. What are the key safety considerations when handling N2-tosyl-N-ethyl-sarcosine amide in the laboratory?

While specific toxicity data for this compound may be limited, general precautions for sulfonamide derivatives apply:

- Use fume hoods and personal protective equipment (gloves, lab coat, goggles) to avoid inhalation or skin contact.

- Avoid strong oxidizers (e.g., peroxides) due to potential reactive sulfonamide decomposition.

- Follow protocols for organic waste disposal, as sulfonamides can persist in aquatic environments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N2-tosyl-N-ethyl-sarcosine amide?

Systematic optimization via Design of Experiments (DOE) is recommended:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation steps.

- Temperature Control : Lower temperatures (0–5°C) during tosylation minimize side reactions.

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve reaction rates.

- Real-Time Monitoring : In-situ FTIR or HPLC can track intermediate formation and guide quenching times .

Q. What are the implications of structural modifications on the biological activity of N2-tosyl-N-ethyl-sarcosine amide?

Substituents influence interactions with biological targets:

- Ethyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Tosyl Group : May act as a directing group in enzyme binding (e.g., sulfonamide inhibitors of carbonic anhydrase).

- Amide Backbone : Stabilizes the molecule against metabolic degradation. Comparative studies with analogs (e.g., N2-mesyl or N2-benzyl derivatives) can elucidate structure-activity relationships (SAR) .

Q. How does the stability of N2-tosyl-N-ethyl-sarcosine amide vary under different experimental conditions?

Stability studies should assess:

- pH Sensitivity : Hydrolysis of the sulfonamide or amide bonds in acidic/basic conditions (e.g., 0.1M HCl/NaOH at 37°C).

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.

- Light Exposure : UV-Vis spectroscopy to detect photodegradation products. Storage recommendations: airtight containers at –20°C, protected from light and moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.